Cas no 105183-02-6 (6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)purine)

6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)purine structure
105183-02-6 structure
Product Name:6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)purine
CAS-nummer:105183-02-6
MF:C14H10ClF3N4
MW:326.704211711884
CID:1151337
PubChem ID:14593134
Update Time:2025-04-20

6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)purine Chemische en fysische eigenschappen

Naam en identificatie

    • 6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)purine
    • 6-chloro-9-(4-methylbenzyl)-2-trifluoromethyl-9H-purine
    • CTK0G5721
    • 9H-Purine, 6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-
    • 6-chloro-9-(4-methylbenzyl)-2-(trifluoromethyl)purine
    • AGN-PC-001WZU
    • 6-chloro-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine
    • ACMC-20m7zr
    • 6-chloro-9-(4-methylbenzyl)-2-trifluoromethyl-9H-purine; CTK0G5721; 9H-Purine, 6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-; 6-chloro-9-(4-methylbenzyl)-2-(trifluoromethyl)purine; AGN-PC-001WZU; 6-chloro-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine; ACMC-20m7zr;
    • DTXSID70561976
    • 6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine
    • 6-chloro-2-trifluoromethyl-9-(4-methylbenzyl)purine
    • 105183-02-6
    • Inchi: 1S/C14H10ClF3N4/c1-8-2-4-9(5-3-8)6-22-7-19-10-11(15)20-13(14(16,17)18)21-12(10)22/h2-5,7H,6H2,1H3
    • InChI-sleutel: MISOYNHDCCAFBZ-UHFFFAOYSA-N
    • LACHT: ClC1C2=C(N=C(C(F)(F)F)N=1)N(C=N2)CC1C=CC(C)=CC=1

Berekende eigenschappen

  • Exacte massa: 326.0548
  • Monoisotopische massa: 326.0546085g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 2
  • Complexiteit: 387
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 43.6Ų

Experimentele eigenschappen

  • PSA: 43.6
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